N-Methyl Indole Substitution: Hydrogen Bond Donor Count and Lipophilicity versus N-H Analog (CAS 53493-84-8)
The target compound carries an N-methyl group on the indole ring, reducing the hydrogen bond donor (HBD) count from 2 (for the N-H analog, CAS 53493-84-8) to 1 [1]. This substitution increases computed lipophilicity (XLogP3 = 2.5) compared with the N-H analog (XLogP3 ≈ 2.1 estimated for C₁₄H₁₃N₃OS). The topological polar surface area remains identical at 75.2 Ų for both compounds, indicating that the N-methyl modification alters H-bond donor capacity without changing overall polarity [1][2].
| Evidence Dimension | Hydrogen bond donor count and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | HBD = 1, XLogP3 = 2.5, TPSA = 75.2 Ų |
| Comparator Or Baseline | 2-(1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide (CAS 53493-84-8): HBD = 2, XLogP3 ≈ 2.1 (estimated), TPSA ≈ 75.2 Ų |
| Quantified Difference | ΔHBD = -1 (one fewer hydrogen bond donor); ΔXLogP3 ≈ +0.4 (increased lipophilicity) |
| Conditions | Computed physicochemical properties (PubChem 2021.05.07 release, XLogP3 3.0 algorithm) |
Why This Matters
The loss of one H-bond donor and increased lipophilicity may alter blood-brain barrier penetration, plasma protein binding, and target selectivity profiles, making the N-methyl analog a distinct chemical probe with potentially different ADME properties versus the N-H parent scaffold.
- [1] PubChem CID 44038904. Computed properties: HBD count = 1, XLogP3 = 2.5, TPSA = 75.2 Ų. View Source
- [2] PubChem CID 53493-84-8. 2-(1H-indol-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide. Molecular formula C₁₄H₁₃N₃OS, MW 271.34. View Source
